

Reactivity and electronic effects of 5-Chloro-2-fluorobenzaldehyde

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Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzaldehyde

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An In-depth Technical Guide on the Reactivity and Electronic Effects of **5-Chloro-2-fluorobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-fluorobenzaldehyde is a pivotal aromatic aldehyde that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro, a fluoro, and a formyl group on the benzene ring, creates a distinct electronic landscape that dictates its reactivity. The synergistic electron-withdrawing properties of the substituents enhance the electrophilicity of the carbonyl carbon and influence the reactivity of the aromatic ring, making it a valuable precursor for a wide range of pharmaceuticals, agrochemicals, and fine chemicals.^[1] This guide provides a comprehensive technical analysis of the electronic effects, reactivity, and synthetic applications of **5-Chloro-2-fluorobenzaldehyde**, complete with quantitative data, detailed experimental protocols, and visual workflows to support professionals in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of **5-Chloro-2-fluorobenzaldehyde** are crucial for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of **5-Chloro-2-fluorobenzaldehyde**

Property	Value	Reference
CAS Number	96515-79-6	[2][3]
Molecular Formula	C ₇ H ₄ ClFO	[2][4]
Molecular Weight	158.56 g/mol	[2][5]
Appearance	<34°C Solid, >39°C Liquid	[4]
Melting Point	34-39 °C	[4]
Boiling Point	210.1 ± 20.0 °C at 760 mmHg	[4]
Flash Point	95 °C	[4]
IUPAC Name	5-chloro-2-fluorobenzaldehyde	[5]

Table 2: Spectroscopic Data of **5-Chloro-2-fluorobenzaldehyde**

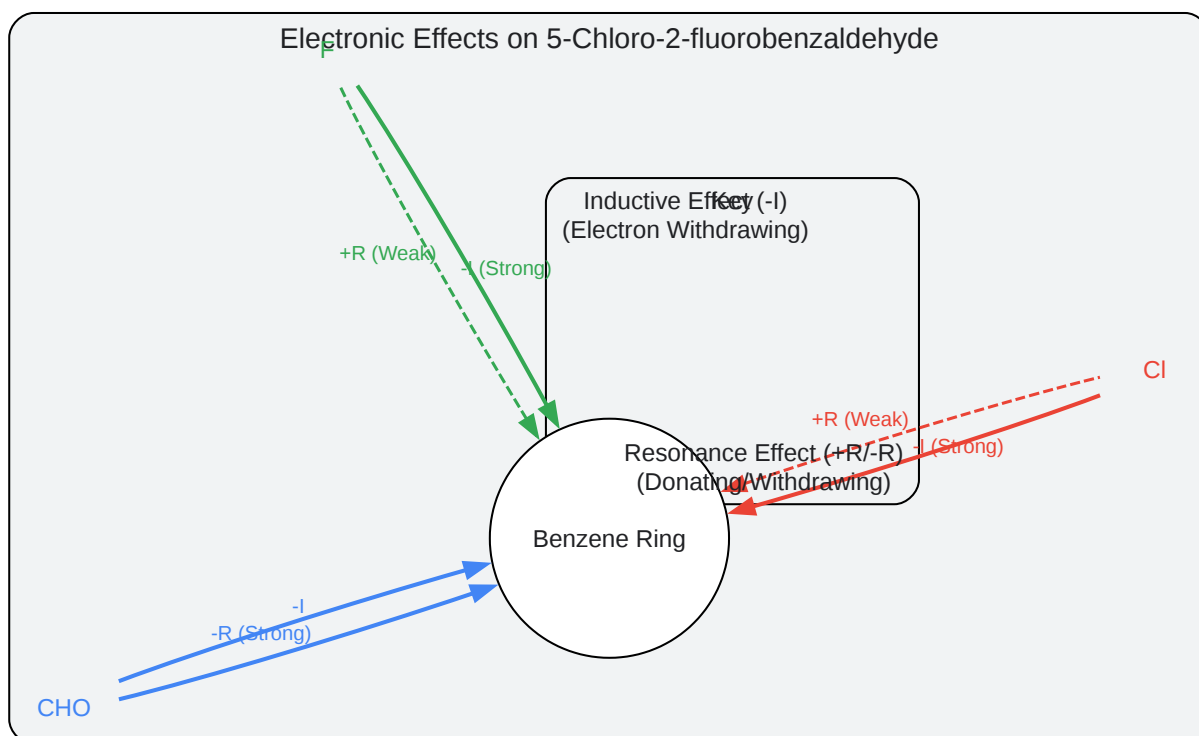
Spectrum	Key Features
¹ H NMR	Aromatic protons typically appear as multiplets in the δ 7.0-8.0 ppm range. The aldehyde proton (CHO) shows a characteristic singlet at ~δ 10.0 ppm.
¹³ C NMR	The carbonyl carbon (C=O) signal is typically found downfield around δ 190-193 ppm.[6] Aromatic carbons appear in the δ 110-165 ppm region.
IR Spectroscopy	A strong C=O stretching band is observed around 1700 cm ⁻¹ . C-H stretching for the aldehyde is seen near 2850 and 2750 cm ⁻¹ . C-F and C-Cl stretching bands are also present.
Mass Spectrometry	The molecular ion peak (M ⁺) is observed, along with a characteristic M+2 peak due to the chlorine isotope (³⁷ Cl). Fragmentation patterns often show the loss of the formyl group (-CHO). [7]

Electronic Effects of Substituents

The reactivity of **5-Chloro-2-fluorobenzaldehyde** is governed by the interplay of the electronic effects of its three substituents: the formyl (-CHO), fluoro (-F), and chloro (-Cl) groups.

- **Inductive Effect (-I):** Due to their high electronegativity, both fluorine and chlorine atoms strongly withdraw electron density from the aromatic ring through the sigma (σ) bond framework.^{[7][8]} This effect is most pronounced at the carbon atom directly attached to the halogen.
- **Resonance Effect (+R):** The halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (or mesomeric effect).^[7] This effect opposes the inductive effect. However, for halogens, the -I effect is dominant, leading to an overall deactivation of the ring towards electrophilic substitution.^[7]
- **Formyl Group Effect (-I, -R):** The aldehyde group is a powerful electron-withdrawing group through both induction (due to the electronegative oxygen) and resonance. It strongly deactivates the aromatic ring and directs incoming electrophiles to the meta-position.

The combination of these effects makes the aromatic ring electron-deficient and significantly increases the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde group highly susceptible to nucleophilic attack.^{[1][9]}



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Caption: Inductive and resonance effects in **5-Chloro-2-fluorobenzaldehyde**.

Chemical Reactivity and Key Synthetic Transformations

The electronic properties of **5-Chloro-2-fluorobenzaldehyde** render it a versatile substrate for several important organic reactions.

Nucleophilic Addition Reactions

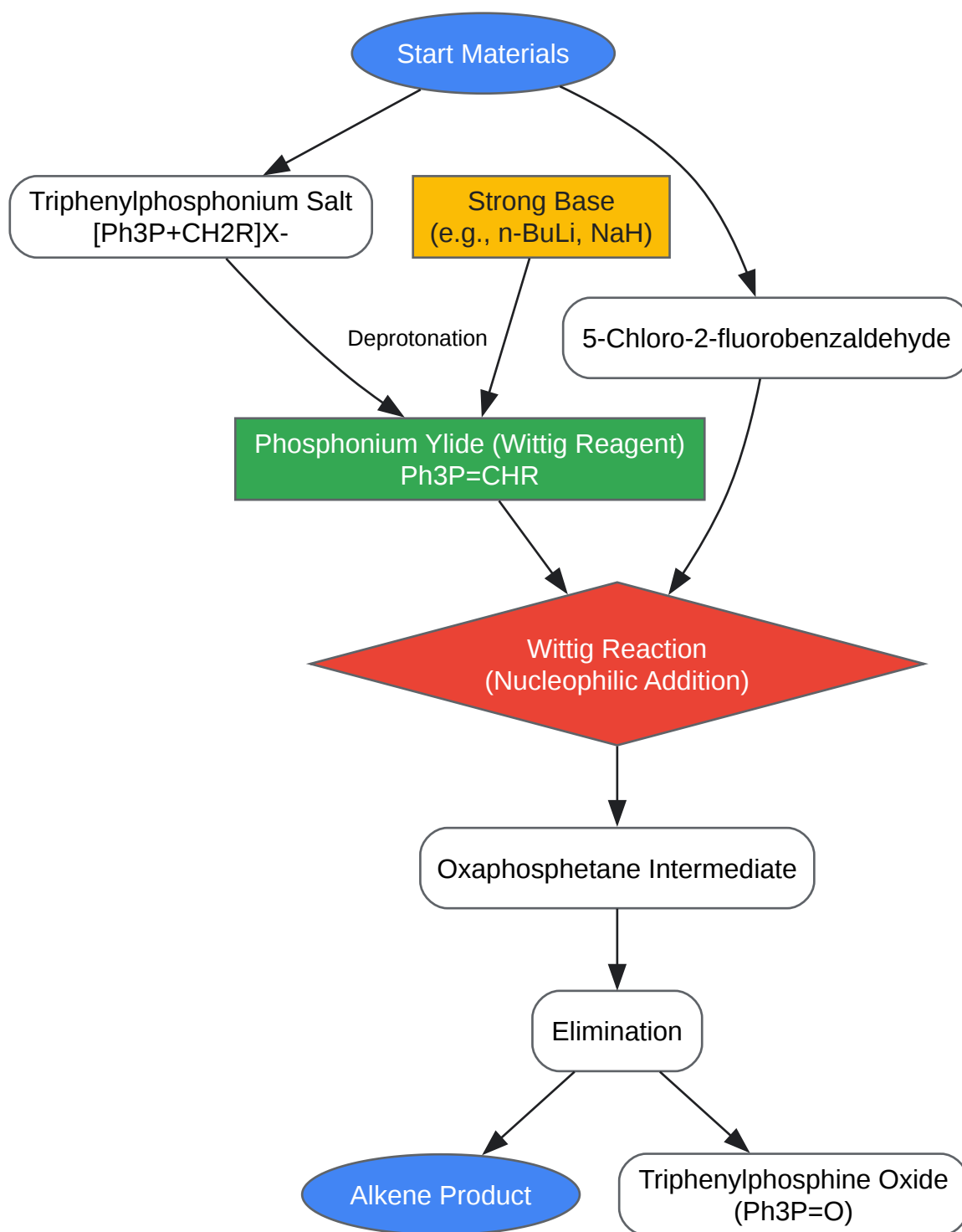
The primary site of reactivity is the electrophilic carbonyl carbon. The electron-withdrawing substituents make it particularly prone to nucleophilic addition.^{[10][11]} This class of reactions is fundamental for building molecular complexity.^[9]

- Common Nucleophiles: Grignard reagents, organolithium compounds, cyanide, amines, and alcohols.
- Products: Formation of secondary alcohols, cyanohydrins, imines, and acetals.
- Significance: These reactions are crucial for introducing new functional groups and extending the carbon skeleton.^[9]

Wittig Reaction

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes.^{[12][13]} It involves the reaction of the aldehyde with a phosphonium ylide (Wittig reagent).^[14] This transformation is highly valuable in drug synthesis for creating carbon-carbon double bonds with good stereochemical control.^[15]

- Reagents: A triphenyl phosphonium ylide, generated by deprotonating a phosphonium salt with a strong base.^[14]
- Driving Force: The formation of the highly stable triphenylphosphine oxide byproduct.^[15]
- Application: Synthesis of substituted styrenes and other olefinic compounds.



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Caption: General workflow of the Wittig reaction.

Oxidation and Reduction

- Oxidation: **5-Chloro-2-fluorobenzaldehyde** can be readily oxidized to the corresponding 5-chloro-2-fluorobenzoic acid using common oxidizing agents like potassium permanganate (KMnO_4) or chromic acid. This carboxylic acid derivative is also a valuable synthetic intermediate.[\[16\]](#)
- Reduction: The aldehyde can be reduced to 5-chloro-2-fluorobenzyl alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions.[\[17\]](#)[\[18\]](#) These reactions are cornerstones of modern medicinal chemistry for constructing biaryl structures, which are prevalent in many drug molecules.[\[19\]](#)

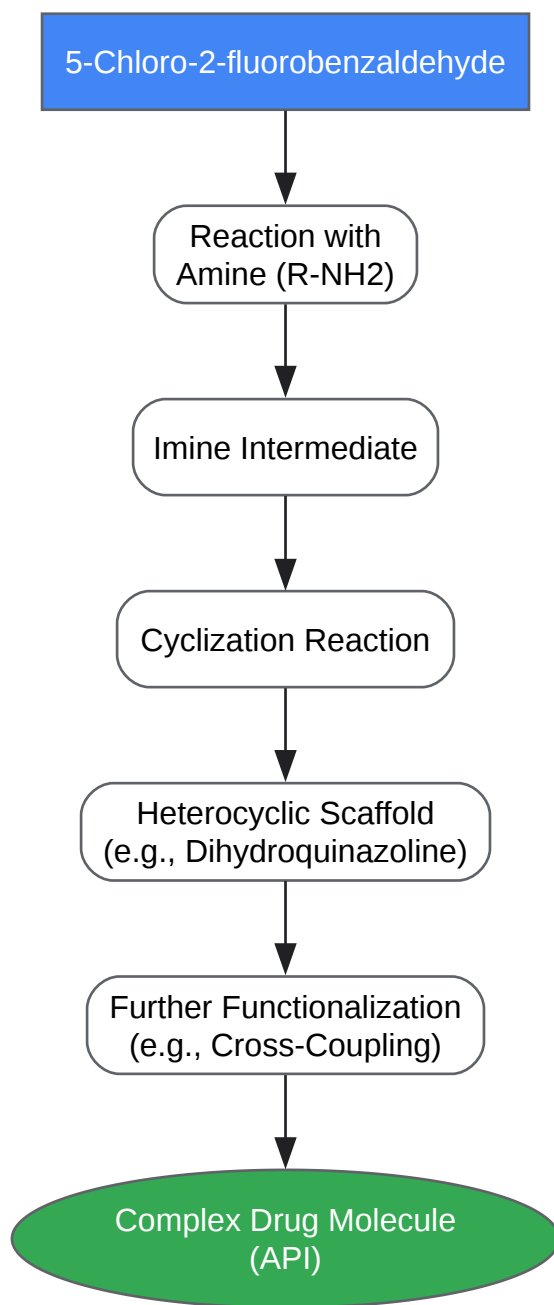
- Reaction Types: Suzuki (with boronic acids), Stille (with organostannanes), and Heck (with alkenes).
- Conditions: Typically require a palladium catalyst, a suitable ligand, and a base.
- Significance: Allows for the efficient formation of C-C bonds, enabling the synthesis of complex molecular architectures from simple precursors.[\[17\]](#)

Applications in Drug Development and Medicinal Chemistry

5-Chloro-2-fluorobenzaldehyde is a key starting material and intermediate in the pharmaceutical industry.[\[1\]](#) Its unique electronic and steric properties are exploited to build complex heterocyclic systems and introduce specific functionalities into drug candidates.

- Synthesis of Heterocycles: The aldehyde functionality is a key handle for cyclization reactions, leading to the formation of nitrogen-containing heterocycles like quinolines and benzodiazepines, which are core structures in many CNS-active agents.[\[20\]](#)[\[21\]](#)
- Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a crucial intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.[\[1\]](#)

- Fluorescent Probes: The fluorinated aromatic structure makes it a candidate for designing fluorescent probes used in biological imaging and diagnostics.[1]



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Caption: A simplified synthetic pathway from the title compound to a drug molecule.

Experimental Protocols

The following are representative experimental protocols for common transformations of **5-Chloro-2-fluorobenzaldehyde**.

Protocol: Wittig Olefination

This protocol describes a general procedure for the synthesis of a substituted alkene from **5-Chloro-2-fluorobenzaldehyde** using a stabilized ylide.

Objective: To synthesize (E)-methyl 3-(5-chloro-2-fluorophenyl)acrylate.

Materials:

- Methyl (triphenylphosphoranylidene)acetate (Wittig salt)
- **5-Chloro-2-fluorobenzaldehyde**
- Toluene (anhydrous)
- Sodium bicarbonate (saturated aqueous solution)
- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add **5-Chloro-2-fluorobenzaldehyde** (1.0 mmol, 1.0 equiv.).
- Dissolve the aldehyde in 10 mL of anhydrous toluene.
- Add methyl (triphenylphosphoranylidene)acetate (1.1 mmol, 1.1 equiv.) to the solution.
- Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
- Remove the toluene under reduced pressure using a rotary evaporator.

- Partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate in vacuo.
- Purify the crude product by silica gel column chromatography to yield the desired alkene.

Protocol: Reductive Amination

This protocol outlines the synthesis of a secondary amine via reductive amination.

Objective: To synthesize N-benzyl-1-(5-chloro-2-fluorophenyl)methanamine.

Materials:

- **5-Chloro-2-fluorobenzaldehyde**
- Benzylamine
- Sodium triacetoxyborohydride (STAB)
- 1,2-Dichloroethane (DCE)
- Acetic acid
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate
- Magnesium sulfate (anhydrous)

Procedure:

- In a round-bottom flask, dissolve **5-Chloro-2-fluorobenzaldehyde** (1.0 mmol, 1.0 equiv.) in 10 mL of 1,2-dichloroethane (DCE).

- Add benzylamine (1.1 mmol, 1.1 equiv.) followed by a catalytic amount of glacial acetic acid (2-3 drops).
- Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
- Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.
- Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
- Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product via column chromatography on silica gel to obtain the target secondary amine.

Conclusion

5-Chloro-2-fluorobenzaldehyde is a high-value chemical intermediate whose utility stems from the predictable and versatile reactivity conferred by its halogen and aldehyde functional groups. The strong electron-withdrawing nature of its substituents activates the carbonyl group for a host of nucleophilic addition and condensation reactions, while the C-Cl bond provides a handle for advanced cross-coupling methodologies. A thorough understanding of its electronic properties and reactivity is essential for chemists aiming to leverage this compound for the efficient and innovative synthesis of complex molecules in the pharmaceutical and agrochemical industries.

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